![molecular formula C9H15N3O B1488049 1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol CAS No. 2091574-88-6](/img/structure/B1488049.png)
1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The exact structure would depend on the specific synthesis process and the conditions under which the compound was formed .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amino, cyclobutyl, and pyrazol groups. The amino group could participate in acid-base reactions, the cyclobutyl ring might undergo ring-opening reactions, and the pyrazol group could be involved in various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and hydroxyl groups could make the compound soluble in water .
Scientific Research Applications
Synthesis and Chemical Properties
Studies have explored the solvent-free synthesis of pyrano[2,3-c]pyrazoles, emphasizing the green chemistry approach to creating these compounds without the use of solvents, potentially offering an environmentally friendly method for synthesizing compounds with similar structures to 1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol (Al-Matar et al., 2010). Furthermore, the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives has shown potential for creating compounds with specific biological activities, such as COX-2 inhibition, highlighting the versatility of pyrazolone derivatives in medicinal chemistry applications (Patel et al., 2004).
Catalysis and Green Chemistry
Research into nano α-Al2O3 supported ammonium dihydrogen phosphate (NH4H2PO4/Al2O3) as a catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives underscores the role of innovative catalytic systems in enhancing reaction efficiency and environmental sustainability (Maleki & Ashrafi, 2014).
Biological and Medicinal Applications
The exploration of pyrazolone derivatives for their anticancer and antioxidant activities indicates a promising avenue for the development of new therapeutic agents. Specifically, the synthesis and evaluation of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have revealed compounds with significant cytotoxic properties against cancer cell lines, demonstrating the potential biomedical significance of pyrazolone derivatives (Cadena-Cruz et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-aminoethyl)-5-cyclobutyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-4-5-12-9(13)6-8(11-12)7-2-1-3-7/h6-7,11H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOQMVISRLQFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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